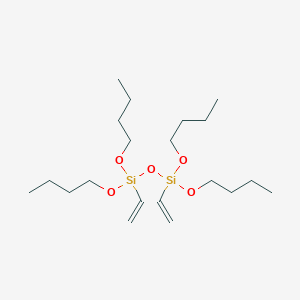
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane is an organosilicon compound characterized by the presence of two ethylene groups and four butoxy groups attached to a disiloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane typically involves the hydrolysis of corresponding chlorosilanes or alkoxysilanes. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. For instance, the hydrolysis of vinyldimethylmethoxysilane can be a starting point, followed by further functionalization to introduce butoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation reactions, utilizing specialized reactors to maintain optimal reaction conditions. The process may also include purification steps such as distillation or crystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of vinyl groups to ethyl groups.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) may be employed.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a ligand in organometallic chemistry.
Biology: The compound can be utilized in the development of biocompatible materials and drug delivery systems.
Medicine: Research into its potential as a component in medical devices and implants is ongoing.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl groups can participate in polymerization reactions, while the butoxy groups provide hydrophobic characteristics that influence the compound’s behavior in various environments. The pathways involved may include catalytic cycles in organometallic reactions or interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has methyl groups instead of butoxy groups and is used as a ligand in homogeneous catalysis.
1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane: Similar in structure but with ethoxy and octyl groups, used in different industrial applications.
Uniqueness: 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane is unique due to its combination of vinyl and butoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific hydrophobicity and reactivity profiles .
Eigenschaften
CAS-Nummer |
54802-60-7 |
|---|---|
Molekularformel |
C20H42O5Si2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
dibutoxy-[dibutoxy(ethenyl)silyl]oxy-ethenylsilane |
InChI |
InChI=1S/C20H42O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h11-12H,5-10,13-20H2,1-4H3 |
InChI-Schlüssel |
LROKCRPMAYBAOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](C=C)(OCCCC)O[Si](C=C)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


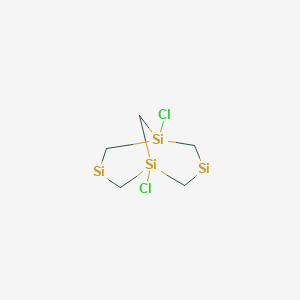
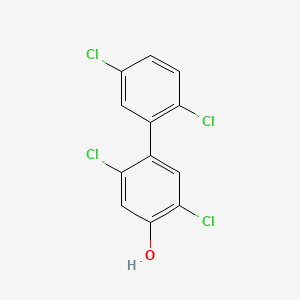
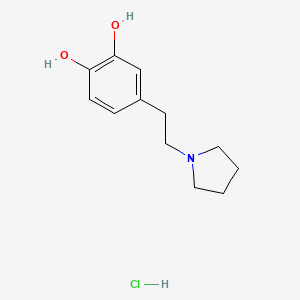
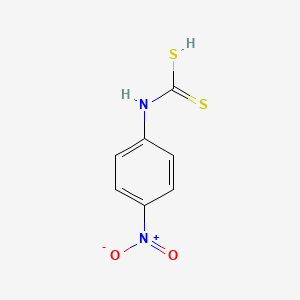
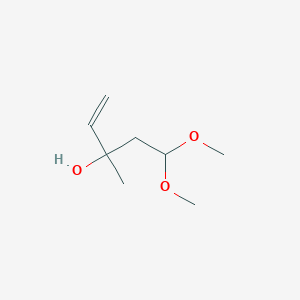
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

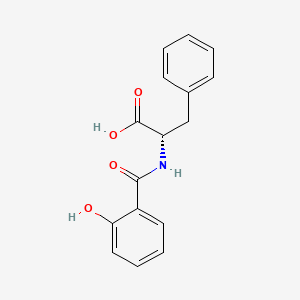

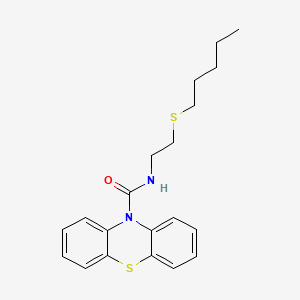
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)



